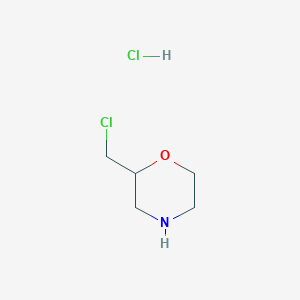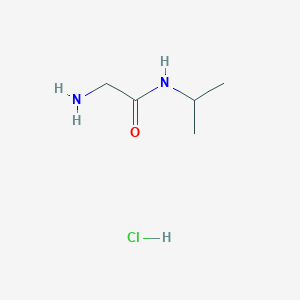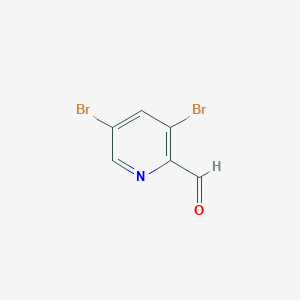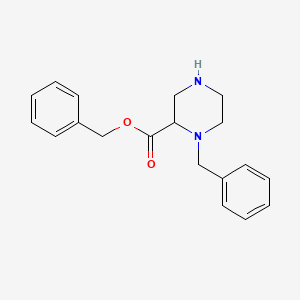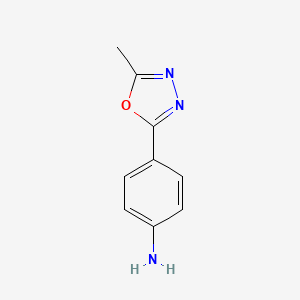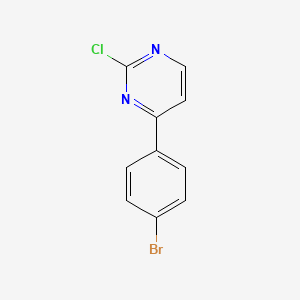
4-(4-Bromophenyl)-2-chloropyrimidine
Overview
Description
4-(4-Bromophenyl)-2-chloropyrimidine is a useful research compound. Its molecular formula is C10H6BrClN2 and its molecular weight is 269.52 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Intermediates
4-(4-Bromophenyl)-2-chloropyrimidine is an important intermediate in synthesizing various pyrimidines. Hou et al. (2016) demonstrated its use in creating 5-(4-bromophenyl)-4, 6-dichloropyrimidine, a key intermediate with wide applications in pharmaceutical and chemical fields (Hou et al., 2016). Moreover, El-Hashash et al. (2015) explored its utility as a starting material for synthesizing a series of heterocyclic compounds, potentially active as antibacterial agents (El-Hashash et al., 2015).
Quantum Chemical Characterization
In quantum chemistry, this compound is studied for its hydrogen bonding sites. Traoré et al. (2017) conducted a study identifying the major hydrogen bonding site in pyrimidine derivatives, which is crucial in understanding their chemical behavior (Traoré et al., 2017).
Antimicrobial and Biological Activities
This compound is also involved in the synthesis of derivatives with antimicrobial and biological activities. Bamnela and Shrivastava (2010) reported the synthesis of 4(4'-bromophenyl)-6-substituted aryl-1-acetyl pyrimidine-2-thiol derivatives, showing significant antimicrobial, anthelmintic, and insecticidal activities (Bamnela & Shrivastava, 2010).
Synthesis of Novel Compounds
Further, this compound serves as a precursor for novel compounds with potential pharmacological applications. For example, Malik et al. (2020) described its role in Suzuki-Miyaura reactions, leading to novel pyrimidine analogs with potential applications in various fields (Malik et al., 2020).
Structural and Electronic Studies
In structural and electronic studies, Hussain et al. (2020) explored thiopyrimidine derivatives, including this compound, for their nonlinear optical properties, crucial for understanding their potential in optoelectronic applications (Hussain et al., 2020).
Mechanism of Action
Target of Action
Similar compounds have shown potent antileishmanial and antimalarial activities . The molecular docking study conducted on Lm-PTR1, a protein target related to Leishmania, justified the better antileishmanial activity of a similar compound .
Mode of Action
A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy .
Biochemical Pathways
Similar compounds have shown to affect the pathways related to leishmania and plasmodium .
Pharmacokinetics
A similar compound showed promising adme properties in a molecular docking study .
Result of Action
Similar compounds have shown potent antileishmanial and antimalarial activities .
Action Environment
Similar compounds have been studied in various environments, including in vitro and in vivo settings .
Properties
IUPAC Name |
4-(4-bromophenyl)-2-chloropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrClN2/c11-8-3-1-7(2-4-8)9-5-6-13-10(12)14-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRYQVNMBOLJHAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NC=C2)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80601291 | |
| Record name | 4-(4-Bromophenyl)-2-chloropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80601291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
932162-80-6 | |
| Record name | 4-(4-Bromophenyl)-2-chloropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80601291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


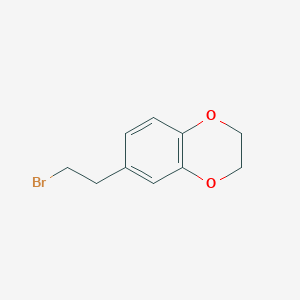
![Tert-butyl octahydropyrrolo[3,4-b]morpholine-6-carboxylate](/img/structure/B1288350.png)
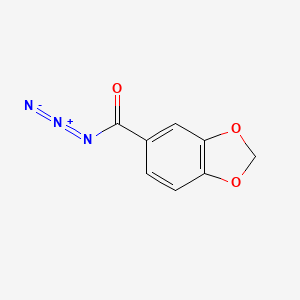
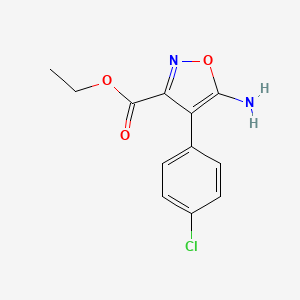
![3-[4-(Benzyloxy)phenyl]-3-hydroxypropanoic acid](/img/structure/B1288361.png)
![1-Azaspiro[4.4]nonane](/img/structure/B1288362.png)
